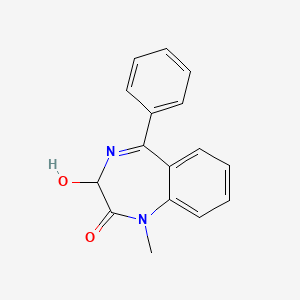
3-Hydroxy-1-methyl-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Hydroxy-1-methyl-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one is a compound belonging to the benzodiazepine class. Benzodiazepines are well-known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other related disorders. This compound, in particular, has unique structural features that contribute to its specific pharmacological profile.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-1-methyl-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one typically involves the condensation of an appropriate benzodiazepine precursor with a hydroxylating agent. One common method involves the use of methanesulfonic acid under reflux conditions in methanol to achieve the desired product . The reaction conditions are carefully controlled to ensure high yield and purity of the final compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent quality control measures. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process. Additionally, green chemistry protocols are often employed to minimize environmental impact and ensure sustainable production practices .
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-1-methyl-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered pharmacological properties.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens and nitrating agents under acidic conditions.
Major Products
The major products formed from these reactions include various substituted benzodiazepines, which may exhibit different pharmacological activities. These derivatives are often explored for their potential therapeutic applications .
Scientific Research Applications
3-Hydroxy-1-methyl-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one has a wide range of scientific research applications:
Chemistry: It serves as a key intermediate in the synthesis of other benzodiazepine derivatives.
Biology: The compound is used in studies investigating the mechanisms of action of benzodiazepines and their effects on biological systems.
Medicine: It is explored for its potential therapeutic effects in treating anxiety, insomnia, and other neurological disorders.
Mechanism of Action
The mechanism of action of 3-Hydroxy-1-methyl-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one involves its interaction with the gamma-aminobutyric acid (GABA) receptor complex in the central nervous system. By binding to the GABA receptor, the compound enhances the inhibitory effects of GABA, leading to sedative, anxiolytic, and muscle relaxant effects. The molecular targets and pathways involved include the modulation of chloride ion channels, which results in hyperpolarization of neuronal membranes and decreased neuronal excitability .
Comparison with Similar Compounds
Similar Compounds
Diazepam: Another well-known benzodiazepine with similar anxiolytic and sedative properties.
Temazepam: A benzodiazepine derivative used primarily for the treatment of insomnia.
Oxazepam: A metabolite of diazepam with anxiolytic and sedative effects.
Uniqueness
3-Hydroxy-1-methyl-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one is unique due to its specific hydroxyl group, which contributes to its distinct pharmacokinetic and pharmacodynamic profile. This structural feature may result in different metabolic pathways and therapeutic effects compared to other benzodiazepines .
Properties
CAS No. |
25177-93-9 |
|---|---|
Molecular Formula |
C16H14N2O2 |
Molecular Weight |
266.29 g/mol |
IUPAC Name |
3-hydroxy-1-methyl-5-phenyl-3H-1,4-benzodiazepin-2-one |
InChI |
InChI=1S/C16H14N2O2/c1-18-13-10-6-5-9-12(13)14(17-15(19)16(18)20)11-7-3-2-4-8-11/h2-10,15,19H,1H3 |
InChI Key |
KNHIEESWXQZBEJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C(=NC(C1=O)O)C3=CC=CC=C3 |
solubility |
>39.9 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















